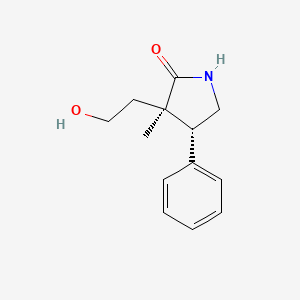

(3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one

説明

(3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one (CAS: 811445-45-1) is a pyrrolidin-2-one derivative with a molecular formula of C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol . Its structure features a five-membered lactam ring (pyrrolidin-2-one) substituted with a 2-hydroxyethyl group, a methyl group, and a phenyl ring at the 3R and 4R positions, respectively. The compound is primarily utilized as an intermediate in pharmaceutical synthesis and research applications .

特性

分子式 |

C13H17NO2 |

|---|---|

分子量 |

219.28 g/mol |

IUPAC名 |

(3R,4R)-3-(2-hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one |

InChI |

InChI=1S/C13H17NO2/c1-13(7-8-15)11(9-14-12(13)16)10-5-3-2-4-6-10/h2-6,11,15H,7-9H2,1H3,(H,14,16)/t11-,13-/m1/s1 |

InChIキー |

HADPFCWTMRBFLC-DGCLKSJQSA-N |

異性体SMILES |

C[C@]1([C@H](CNC1=O)C2=CC=CC=C2)CCO |

正規SMILES |

CC1(C(CNC1=O)C2=CC=CC=C2)CCO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate chiral precursors, such as ®-phenylglycinol and ®-3-methyl-2-oxopentanoic acid.

Formation of the Pyrrolidinone Ring: The key step involves the cyclization of the starting materials to form the pyrrolidinone ring. This can be achieved through a condensation reaction under acidic or basic conditions.

Hydroxyethyl Substitution:

Industrial Production Methods

In an industrial setting, the production of (3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one may involve:

Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for high yield and purity.

Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.

化学反応の分析

Types of Reactions

(3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution: Ethylene oxide, ethylene glycol.

Major Products Formed

Oxidation: Formation of a carbonyl group.

Reduction: Formation of a hydroxyl group.

Substitution: Introduction of various functional groups depending on the reagent used.

科学的研究の応用

(3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one is a chiral compound featuring a pyrrolidinone core structure that has garnered attention for its potential biological activities. Its molecular formula is C13H17NO2 .

Scientific Research Applications

(3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one has applications in several scientific fields:

- Medicinal Chemistry It serves as a building block in the synthesis of potential therapeutic pharmaceutical compounds.

- Organic Synthesis The compound functions as an intermediate in creating complex organic molecules.

- Biological Studies It is used to study the biological activity and mechanism of action of related compounds.

- Industrial Applications It is used in the development of new materials and chemical processes.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Neurotransmitter Modulation : Studies suggest that the compound may influence neurotransmitter systems, particularly those related to cognitive function and mood regulation.

- Cholesterol Absorption Inhibition : Analogous compounds have been shown to inhibit intestinal cholesterol absorption, which may provide insights into the potential lipid-modulating effects of this compound.

作用機序

The mechanism of action of (3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

類似化合物との比較

Structural Comparison

The following table highlights structural differences between the target compound and analogous pyrrolidin-2-one derivatives:

Key Observations :

- The 2-hydroxyethyl substituent in the target compound distinguishes it from analogs with purely aromatic (e.g., biphenyl) or heteroaromatic (e.g., pyridinyl) groups. This group likely improves aqueous solubility compared to more lipophilic derivatives like the biphenyl-containing compound .

- The phenyl group at the 4R position is shared with other analogs but differs in orientation and substitution patterns, impacting steric interactions .

- Stereochemistry : The (3R,4R) configuration contrasts with (3R,5S) in the biphenyl derivative, which may influence binding affinity in chiral environments .

Reactivity Trends :

- The 2-hydroxyethyl group in the target compound is prone to etherification or esterification, offering derivatization pathways absent in methyl- or aryl-substituted analogs .

- Compounds with heteroaromatic substituents (e.g., pyridinyl) exhibit enhanced coordination capacity with metal ions, relevant in catalysis or chelation therapy .

Insights :

生物活性

(3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one, also known as 2-Pyrrolidinone, is a compound with a unique structure that has garnered attention for its potential biological activities. Its molecular formula is C13H17NO2, and it has been studied for various pharmacological properties, including its effects on the central nervous system and its potential as a therapeutic agent.

| Property | Value |

|---|---|

| Molecular Formula | C13H17NO2 |

| Molecular Weight | 219.28 g/mol |

| CAS Number | 811445-45-1 |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 428.0 ± 38.0 °C |

| Flash Point | 212.6 ± 26.8 °C |

Research indicates that (3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one may exert its biological effects through various mechanisms:

- Neurotransmitter Modulation : Studies suggest that the compound may influence neurotransmitter systems, particularly those related to cognitive function and mood regulation .

- Cholesterol Absorption Inhibition : Analogous compounds have been shown to inhibit intestinal cholesterol absorption, which may provide insights into the potential lipid-modulating effects of this compound .

Cognitive Enhancement

Recent investigations have explored the cognitive-enhancing properties of (3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one. It has been suggested that the compound could improve memory and learning capabilities in animal models. A study highlighted its efficacy in enhancing cognitive performance in rodents subjected to memory tasks .

Antioxidant Activity

The antioxidant potential of this compound has also been examined. Preliminary findings indicate that it may help reduce oxidative stress markers in vitro, suggesting a protective role against cellular damage .

Neuroprotective Effects

Research into neuroprotection has revealed that (3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one could mitigate neuronal damage in models of neurodegenerative diseases. This effect is believed to be linked to its ability to modulate inflammatory pathways and enhance neuronal survival .

Case Studies and Research Findings

-

Cognitive Performance in Rodents :

- A controlled study demonstrated that administration of (3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one improved performance in maze navigation tasks compared to control groups.

- ED50 : The effective dose for cognitive enhancement was found to be approximately 0.05 mg/kg/day.

-

Antioxidant Efficacy :

- In vitro assays showed that the compound significantly reduced reactive oxygen species (ROS) levels in cultured neuronal cells by up to 30%, indicating its potential as an antioxidant agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。